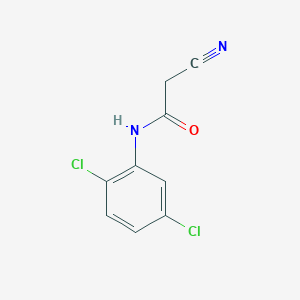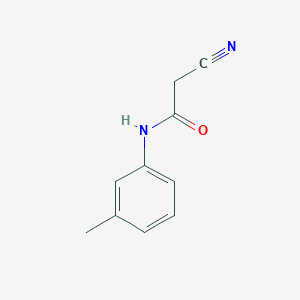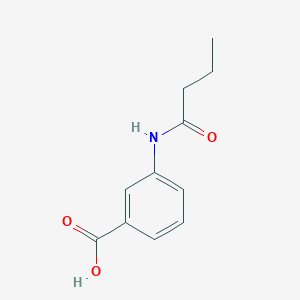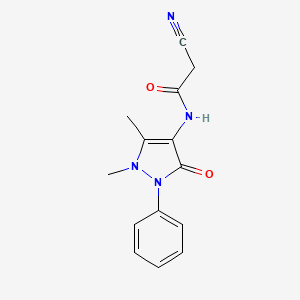![molecular formula C15H14O2 B1269257 2-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 447409-55-4](/img/structure/B1269257.png)
2-[(2-Methylbenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including 2-[(2-Methylbenzyl)oxy]benzaldehyde, can be achieved through various synthetic routes. One notable method involves the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, leading to substituted 2-bromobenzaldehydes, which can further undergo modifications (Dubost et al., 2011). Another approach is the oxygenation of methylarenes to benzaldehyde derivatives in aqueous sulfuric acid, showcasing a sustainable method with high atom economy (Sarma, Efremenko, & Neumann, 2015).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives, including this compound, has been elucidated through spectroscopic methods. For instance, studies on similar compounds have revealed detailed structural insights using FT-IR, GC-MS, and NMR spectroscopy, highlighting the significance of theoretical geometry optimization and molecular property analyses (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, such as ortho C-H methylation and fluorination, utilizing palladium catalysis with transient directing groups. These reactions demonstrate the compound's reactivity and potential for functional group modification (Chen & Sorensen, 2018).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its application in chemical synthesis. While specific studies on this compound might be limited, related benzaldehyde derivatives have been analyzed to determine their crystalline structures and stability under various conditions, providing insights into their physical characteristics (Özay et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Studies on benzyl alcohol stability and the formation of benzaldehyde derivatives underline the importance of oxidative conditions and the potential for forming complex products (Abend et al., 2004).
Wissenschaftliche Forschungsanwendungen
Hydrogenation and Hydrogenolysis
A study by Keane (1997) focused on the hydrogenation and hydrogenolysis of benzaldehyde and its derivatives, including compounds similar to 2-[(2-Methylbenzyl)oxy]benzaldehyde. The research provided insights into the reaction mechanisms and product selectivity in the presence of a Ni/SiO2 catalyst (Keane, 1997).
Synthesis of Substituted 2-Bromobenzaldehydes
Dubost et al. (2011) explored the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes. Their method involved a palladium-catalyzed ortho-bromination as a key step, highlighting the potential of modifying benzaldehyde derivatives for various applications (Dubost et al., 2011).
Enantioselective Catalysis
Liu et al. (2001) demonstrated the use of chiral aminonaphthols in the enantioselective addition of diethylzinc to aryl aldehydes, including benzaldehyde derivatives. This process is significant for producing optically active secondary alcohols (Liu et al., 2001).
Anticancer Activity
Lin et al. (2005) investigated the anticancer activity of benzyloxybenzaldehyde derivatives, including a compound structurally similar to this compound. They found significant activity against the HL-60 cell line, suggesting potential applications in cancer therapy (Lin et al., 2005).
Medical Applications
Beddell et al. (1984) designed substituted benzaldehydes to bind to human haemoglobin, increasing its oxygen affinity. This research holds implications for treating conditions like sickle cell disease (Beddell et al., 1984).
Food Preservation
Jash et al. (2018) explored the use of benzaldehyde derivatives for food preservation. They synthesized stable precursors for benzaldehyde with antimicrobial properties, beneficial for extending the shelf life of food products (Jash et al., 2018).
Catalysis Research
Studies on catalysis involving benzaldehyde derivatives demonstrate their potential in various chemical reactions, including oxidation processes and asymmetric C-C bond formation. This is evident in research by Zhu (1990) and Kühl et al. (2007), who investigated the oxidation of benzaldehyde derivatives and enzyme-catalyzed asymmetric C-C bond formation, respectively (Zhu, 1990), (Kühl et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCAEGHIDFCDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352778 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447409-55-4 | |
| Record name | 2-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



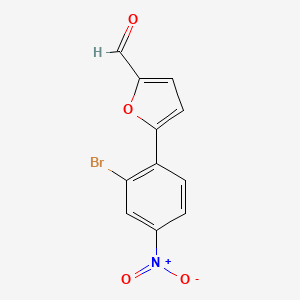
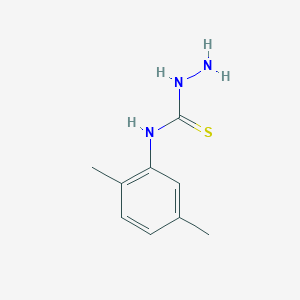
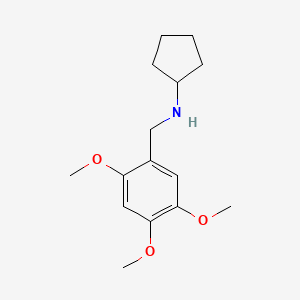
![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)
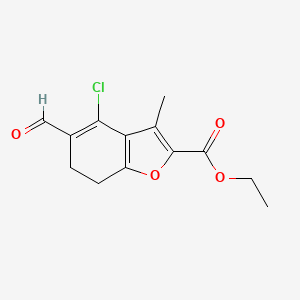


![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)
![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)
